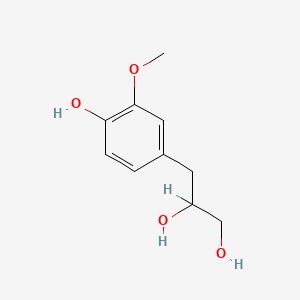

3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Übersicht

Beschreibung

3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is an organic compound with the molecular formula C10H14O4. It is a derivative of phenylpropane and is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring, as well as two hydroxyl groups on the propane chain. This compound is known for its antioxidative properties and is found in various natural sources, including certain plants.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenylpropane derivative.

Hydroxylation: The phenyl ring is hydroxylated using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.

Methoxylation: The hydroxylated intermediate is then subjected to methoxylation using methanol and a catalyst like sulfuric acid.

Reduction: The final step involves the reduction of the intermediate to introduce the hydroxyl groups on the propane chain, using reducing agents such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the hydroxyl groups.

Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H14O4

- Molecular Weight : 198.22 g/mol

- IUPAC Name : 3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol

The compound features a phenolic structure with two hydroxyl groups and a methoxy group, contributing to its biological activity and reactivity.

Antioxidative Properties

One of the most notable applications of this compound is its antioxidative capability. It acts by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. This mechanism is crucial for its potential therapeutic use in combating oxidative stress-related diseases.

Metabolic Health

Research indicates that this compound can improve metabolic abnormalities associated with high-fat diets. Key findings include:

- Weight Management : In animal models, this compound has shown efficacy in mitigating weight gain induced by high-fat diets.

- Insulin Sensitivity : The compound enhances insulin sensitivity, suggesting potential applications in managing diabetes and metabolic syndrome .

Gut Microbiota Modulation

Studies have demonstrated that this compound promotes the growth of beneficial gut bacteria while reducing populations associated with negative health outcomes. This modulation can lead to improved lipid metabolism and overall health benefits .

Cosmetics

Due to its antioxidative properties and skin-beneficial effects, this compound is utilized in various cosmetic formulations. Its ability to protect skin from oxidative stress makes it a valuable ingredient in anti-aging products .

Pharmaceuticals

The compound's potential therapeutic effects have led to exploration in pharmaceutical applications, particularly in formulations aimed at preventing oxidative damage and related diseases .

Case Study 1: Metabolic Effects in Animal Models

A study conducted on mice fed a high-fat diet showed that supplementation with this compound resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Weight Gain (g) | 15 | 5 |

| Insulin Sensitivity (HOMA) | 2.5 | 1.5 |

These results indicate significant metabolic improvements attributed to the compound's influence on weight management and insulin sensitivity .

Case Study 2: Antioxidative Effects on Human Cells

In vitro studies using human fibroblast cells exposed to oxidative stress showed that treatment with varying concentrations of the compound resulted in:

| Concentration (µM) | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| 0 | 70 | 25 |

| 10 | 85 | 15 |

| 50 | 95 | 5 |

The data suggest that higher concentrations of the compound significantly enhance cell viability and reduce reactive oxygen species levels .

Wirkmechanismus

The mechanism by which 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol exerts its effects involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are those related to oxidative stress response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Hydroxyphenyl)propane-1,2-diol: Lacks the methoxy group, which may affect its antioxidative properties.

3-(3-Methoxyphenyl)propane-1,2-diol: Lacks the hydroxy group on the phenyl ring, altering its reactivity.

3-(4-Hydroxy-3-methoxyphenyl)propane-1,3-diol: Has a different hydroxyl group arrangement, impacting its chemical behavior.

Uniqueness

3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is unique due to the specific arrangement of its functional groups, which confer distinct antioxidative properties and reactivity compared to its analogs.

Biologische Aktivität

3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, also known as HMPA (hydroxy-3-methoxyphenylpropane-1,2-diol), is a phenolic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and detailed analyses.

Chemical Structure and Properties

- Molecular Formula : C10H14O4

- Molecular Weight : 198.22 g/mol

- IUPAC Name : this compound

The compound features a phenolic structure with two hydroxyl groups and a methoxy group, contributing to its biological activity.

1. Metabolic Effects

Recent studies have highlighted the metabolic benefits of HMPA derived from dietary sources such as fruits and vegetables. Research indicates that HMPA can significantly improve metabolic abnormalities associated with high-fat diets (HFD). Key findings include:

- Weight Management : HMPA has shown efficacy in mitigating weight gain induced by HFD in animal models.

- Insulin Sensitivity : The compound enhances insulin sensitivity, suggesting potential applications in managing diabetes and metabolic syndrome .

2. Gut Microbiota Modulation

HMPA's interaction with gut microbiota has been a focal point of research. It has been observed that:

- HMPA promotes the growth of beneficial gut bacteria from the phylum Bacteroidetes while reducing Firmicutes populations, which is associated with improved metabolic homeostasis .

This modulation of gut microbiota can lead to better lipid metabolism and overall health improvements.

Study on Dietary HMCA

A notable study explored the effects of hydroxycinnamic acid derivatives (including HMCA) on metabolic health. The findings demonstrated that:

- Dietary intake of HMCA resulted in significant reductions in hepatic steatosis.

- The conversion of HMCA into HMPA by gut bacteria was crucial for these beneficial effects .

Comparison of Biological Activities

The following table summarizes key biological activities associated with HMPA compared to other similar compounds:

| Compound | Activity | Mechanism |

|---|---|---|

| HMPA | Weight loss | Modulates gut microbiota; improves insulin sensitivity |

| HMCA | Metabolic regulation | Precursor for HMPA; impacts lipid metabolism |

| Eugenol | Antioxidant | Scavenges free radicals; anti-inflammatory effects |

Research Findings

Extensive research has been conducted to elucidate the mechanisms underlying the biological activities of HMPA. Some notable findings include:

- Antioxidant Properties : HMPA exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various models, indicating its role in inflammatory disease management.

Eigenschaften

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-14-10-5-7(2-3-9(10)13)4-8(12)6-11/h2-3,5,8,11-13H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFJORGLNPWXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950078 | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220006-74-6, 27391-18-0 | |

| Record name | (-)-3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220006-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27391-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methoxyphenyl-1-propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027391180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.